molecular formula C8H6FNO B136929 2-(3-Fluorophenyl)-2-hydroxyacetonitrile CAS No. 143103-67-7

2-(3-Fluorophenyl)-2-hydroxyacetonitrile

Cat. No.: B136929
CAS No.: 143103-67-7
M. Wt: 151.14 g/mol
InChI Key: PIUFDVZAZWZBCK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-hydroxyacetonitrile is a fluorinated hydroxynitrile compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, featuring both a hydroxy group and a nitrile group on a central carbon atom attached to a fluorophenyl ring, makes it a valuable intermediate in synthetic organic chemistry. Researchers utilize this compound in the development of novel pharmaceutical molecules, leveraging the fluorine atom to influence the bioavailability and metabolic stability of lead compounds . A key area of application for this chemical is in the field of biocatalysis, where it serves as a potential substrate for engineered nitrilase enzymes . Nitrilases are important biocatalysts for the highly selective hydrolysis of nitrile groups to carboxylic acids, a transformation critical in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals . The presence of the hydroxy group adjacent to the nitrile function is a structural feature found in substrates processed by these enzymes, suggesting its utility in studying and developing more efficient enzymatic processes for the production of chiral intermediates. Consequently, this compound provides researchers with a versatile building block for exploring new synthetic routes and for the enzymatic synthesis of high-value carboxylic acids under mild, environmentally friendly conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUFDVZAZWZBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593128
Record name (3-Fluorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143103-67-7
Record name (3-Fluorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 2 3 Fluorophenyl 2 Hydroxyacetonitrile and Analogous Fluorophenyl Cyanohydrins

Development and Optimization of Racemic Synthesis Protocols

Racemic synthesis provides a straightforward and cost-effective route to 2-(3-fluorophenyl)-2-hydroxyacetonitrile, serving as a benchmark for more complex asymmetric methods and providing material for applications where stereochemistry is not critical.

Strategies Involving Hydrocyanation of Aldehyde Precursors

The most direct method for the synthesis of racemic this compound is the nucleophilic addition of a cyanide source to the carbonyl carbon of 3-fluorobenzaldehyde (B1666160). This hydrocyanation reaction is a classic transformation for forming cyanohydrins.

Commonly, an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is used as the nucleophile. evitachem.com The reaction is typically performed in an aqueous or mixed aqueous/organic solvent system. To facilitate the reaction and neutralize the hydroxide (B78521) ions formed (which can lead to undesired side reactions), an acid is often used. A classic protocol involves the use of sodium metabisulfite, which generates bisulfite in situ, maintaining a suitable pH for the reaction.

A general procedure involves dissolving 3-fluorobenzaldehyde in a suitable solvent and treating it with an aqueous solution of potassium cyanide. The reaction mixture is typically stirred at room temperature to yield the racemic cyanohydrin.

Table 1: Typical Conditions for Racemic Hydrocyanation

Parameter Condition
Aldehyde Precursor 3-Fluorobenzaldehyde
Cyanide Source Potassium Cyanide (KCN)
Solvent Water / Organic Co-solvent
Additives Sodium Metabisulfite (Na₂S₂O₅)
Temperature Room Temperature
Product Racemic this compound

Advanced Transcyanation Approaches

Transcyanation offers an alternative to the direct use of highly toxic hydrogen cyanide or its simple alkali salts. In this approach, a more stable cyanohydrin, typically acetone (B3395972) cyanohydrin, serves as the cyanide donor. The reaction involves an equilibrium transfer of the cyanide group from the donor to the acceptor aldehyde, in this case, 3-fluorobenzaldehyde.

The process is generally catalyzed by a base and is driven to completion by the relative thermodynamic stabilities of the starting materials and products, or by removing one of the products from the reaction mixture. This method is considered safer as it avoids handling solid KCN or gaseous HCN directly.

Mechanistic Role of Catalysts in Racemic Cyanohydrin Formation

In the absence of a catalyst, the hydrocyanation of aldehydes is slow. The formation of racemic cyanohydrins is typically accelerated by base or acid catalysis.

Base Catalysis: This is the most common mechanism for racemic synthesis. The cyanide ion (CN⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This addition step forms a tetrahedral alkoxide intermediate. In the final step, this intermediate is protonated by a proton source in the reaction mixture, such as water or the conjugate acid of the cyanide source (HCN), to yield the final cyanohydrin product. The base ensures a sufficient concentration of the free cyanide anion for the nucleophilic attack.

Acid Catalysis: While less common for simple racemic preparations, acid catalysis can also promote the reaction. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the aldehyde more susceptible to attack by a nucleophile, even a weaker one like undissociated HCN. Following the nucleophilic attack, deprotonation of the resulting oxonium ion yields the cyanohydrin.

Enantioselective Synthesis of this compound

The production of enantiomerically pure cyanohydrins is crucial for their application in the synthesis of chiral pharmaceuticals. Consequently, significant research has been dedicated to the development of asymmetric methods for the synthesis of this compound.

Design and Implementation of Asymmetric Cyanohydrin Synthesis

Asymmetric cyanohydrin synthesis relies on the use of a chiral catalyst to control the stereochemical outcome of the cyanide addition to the prochiral aldehyde. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A variety of chiral catalyst systems have been explored for the enantioselective cyanation of aromatic aldehydes, with many showing broad applicability that extends to fluorinated substrates like 3-fluorobenzaldehyde. Key classes of catalysts include metal-based complexes and enzyme catalysts.

Chiral Metal-Salen Complexes (Titanium and Vanadium): Chiral complexes of metals like titanium (Ti) and vanadium (V) with salen ligands have proven to be highly effective catalysts for asymmetric cyanohydrin synthesis. nih.govnih.gov These catalysts function as Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen. The chiral ligand framework then directs the incoming cyanide nucleophile (often from a source like trimethylsilyl (B98337) cyanide, TMSCN) to one face of the aldehyde, leading to high enantioselectivity. nih.gov Vanadium-salen complexes have been noted for being more enantioselective than their titanium counterparts for some substrates, allowing for very low catalyst loadings. nih.gov

Table 2: Representative Performance of Chiral Salen-Metal Catalysts for Aromatic Aldehydes

Catalyst Type Cyanide Source Substrate Yield (%) ee (%)
(R,R)-Ti(salen) TMSCN Benzaldehyde (B42025) >95 90
(R,R)-V(salen) TMSCN Benzaldehyde >95 94
(R,R)-V(salen) TMSCN 4-Chlorobenzaldehyde >95 91

Data is representative of the catalyst class for aromatic aldehydes and is expected to be applicable to 3-fluorobenzaldehyde.

Hydroxynitrile Lyases (HNLs): Enzymes, specifically hydroxynitrile lyases (HNLs), are powerful biocatalysts for the synthesis of chiral cyanohydrins. nih.govrsc.org These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes. Depending on their source, HNLs can produce either the (R)- or (S)-enantiomer with very high enantiomeric excess. wikipedia.org For example, (R)-HNLs, such as those from almonds (Prunus amygdalus), stereoselectively produce (R)-cyanohydrins. wikipedia.org These enzymatic reactions are typically run in buffered aqueous solutions or biphasic systems at a low pH (around 3-5) to suppress the non-catalyzed racemic background reaction. nih.govpu-toyama.ac.jp The broad substrate scope of many HNLs includes various substituted benzaldehydes. pu-toyama.ac.jp

Table 3: Performance of (R)-Hydroxynitrile Lyase in the Synthesis of Fluorinated Mandelonitriles

Enzyme Source Substrate Yield (%) ee (%) Product Configuration
Prunus mume 4-Fluorobenzaldehyde 94 >99 R
Prunus mume 2-Fluorobenzaldehyde 92 >99 R

Data for analogous fluorinated benzaldehydes demonstrates the high efficiency and selectivity of HNLs.

Chiral Cyclic Dipeptides: Synthetic cyclic dipeptides, such as those derived from phenylalanine and histidine, have been employed as organocatalysts for the asymmetric hydrocyanation of aldehydes. For example, cyclo(L-phenylalanyl-L-histidine) has been shown to catalyze the addition of HCN to benzaldehyde with high optical yields. The imidazole (B134444) group of the histidine residue is believed to function as a general base, activating the HCN, while the chiral backbone of the dipeptide provides the asymmetric induction.

Organocatalytic Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyanohydrins, offering a metal-free alternative to traditional methods. The reaction typically involves the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to an aldehyde in the presence of a chiral organocatalyst.

Detailed research has demonstrated the efficacy of various organocatalysts in the asymmetric cyanosilylation of aldehydes. For instance, chiral thiourea-based catalysts have been shown to effectively activate the carbonyl group towards nucleophilic attack. While specific data for 3-fluorobenzaldehyde is not extensively reported, studies on analogous substituted benzaldehydes provide valuable insights into the expected reactivity and stereoselectivity. The catalyst often operates through a dual-activation mechanism, where the thiourea (B124793) moiety activates the aldehyde via hydrogen bonding, and a basic site on the catalyst activates the cyanide source.

SubstrateOrganocatalystCyanide SourceSolventTemp (°C)Yield (%)ee (%)
BenzaldehydeChiral Amino ThioureaTMSCNToluene-409598
4-ChlorobenzaldehydeChiral Amino ThioureaTMSCNToluene-409697
2-NaphthaldehydeChiral Amino ThioureaTMSCNToluene-409499
3-FluorobenzaldehydeChiral Amino ThioureaTMSCNToluene-40Predicted HighPredicted High
Data for 3-Fluorobenzaldehyde is predicted based on trends observed for other substituted benzaldehydes.
Metal-Mediated Asymmetric Catalysis

Chiral metal complexes are highly effective catalysts for the enantioselective addition of cyanide to aldehydes. Titanium-based catalysts, in particular, have been extensively studied and have shown excellent results in terms of both yield and enantioselectivity.

The general approach involves the in-situ formation of a chiral Lewis acidic metal complex, which coordinates to the aldehyde, thereby activating it towards nucleophilic attack by the cyanide anion. The stereochemical outcome of the reaction is dictated by the chiral ligand associated with the metal center. Salen-type ligands are commonly employed in these transformations. Computational studies on the titanium-salicylaldehyde-catalyzed cyanation of benzaldehyde suggest that the stereochemistry is controlled by the direction of cyanide attack on the coordinated aldehyde. nih.gov

SubstrateChiral Metal ComplexCyanide SourceSolventTemp (°C)Yield (%)ee (%)
BenzaldehydeTi(IV)-Salen ComplexTMSCNCH₂Cl₂09297
4-MethoxybenzaldehydeTi(IV)-Salen ComplexTMSCNCH₂Cl₂09595
2-ChlorobenzaldehydeTi(IV)-Salen ComplexTMSCNCH₂Cl₂09396
3-FluorobenzaldehydeTi(IV)-Salen ComplexTMSCNCH₂Cl₂0Predicted HighPredicted High
Data for 3-Fluorobenzaldehyde is predicted based on trends observed for other substituted benzaldehydes.
Chemoenzymatic Synthetic Routes Utilizing Hydroxynitrile Lyases

Chemoenzymatic methods, particularly those employing hydroxynitrile lyases (HNLs), offer a green and highly selective route to enantiopure cyanohydrins. HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. The (R)-selective HNL from Prunus amygdalus (PaHNL) is widely used for the synthesis of (R)-cyanohydrins. nih.govnih.gov

SubstrateEnzymeReaction MediumpHTemp (°C)Conversion (%)ee (%)
BenzaldehydePaHNLEthyl Acetate5.55>9999 (R)
4-MethoxybenzaldehydePdHNL-CLEABiphasic4.059595 (R)
4-FluoroacetophenonePdHNL-CLEABiphasic4.052084 (R)
3-FluorobenzaldehydePaHNLOrganic Solvent~5~5Predicted HighPredicted High (R)
Data for 3-Fluorobenzaldehyde is predicted based on the enzyme's known substrate tolerance.

Diastereoselective Control in Multi-Chiral Center Systems

The diastereoselective synthesis of cyanohydrins becomes crucial when the substrate already possesses a chiral center. In such cases, the incoming cyanide nucleophile can add to the carbonyl group from two different faces, leading to the formation of two diastereomers. The inherent stereochemistry of the substrate can influence the facial selectivity of the nucleophilic attack, a phenomenon known as substrate-induced diastereoselection.

For instance, the reaction of α-alkoxy aldehydes with a cyanide source in the presence of a Lewis acid like MgBr₂·OEt₂ has been shown to proceed with high syn-diastereoselectivity. nih.gov The Lewis acid is believed to chelate to the aldehyde, creating a rigid conformation that directs the incoming nucleophile to one face of the carbonyl group. While specific studies on chiral fluorinated benzaldehyde derivatives are limited, it is expected that the principles of Felkin-Anh or chelation-controlled addition would apply, with the stereoelectronic properties of the fluorine atom potentially influencing the preferred transition state and thus the diastereomeric outcome.

Methodologies for Determination and Enhancement of Enantiomeric Excess

The accurate determination of the enantiomeric excess (ee) of the synthesized cyanohydrins is critical for evaluating the efficiency of an asymmetric synthesis. The two primary methods for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral HPLC: This is a widely used technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For fluorinated mandelonitriles, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. csfarmacie.cz The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is crucial for achieving good separation. sigmaaldrich.com

NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method relies on the formation of transient diastereomeric complexes between the chiral cyanohydrin and a chiral solvating agent. These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomers by integrating the corresponding signals. Chiral acids, such as (R)- or (S)-mandelic acid, in the presence of a base like dimethylaminopyridine (DMAP), have been shown to be effective CSAs for cyanohydrins. osdd.netresearchgate.netias.ac.in The difference in the chemical shifts (ΔΔδ) of the protons of the two enantiomers in the presence of the CSA allows for the calculation of the ee. For fluorinated compounds, ¹⁹F NMR can also be a powerful tool for determining enantiomeric purity in the presence of a chiral environment. rsc.org

Enhancement of enantiomeric excess can often be achieved through recrystallization of the cyanohydrin product, as the crystalline structure of the racemic compound may differ from that of the enantiopure compound, allowing for enrichment of one enantiomer in the solid phase.

Influence of Fluorine Substitution on Synthetic Pathways and Reactivity Profiles

The presence of a fluorine atom on the phenyl ring of the starting benzaldehyde can significantly influence both the synthetic pathway and the reactivity of the molecule. The fluorine atom is highly electronegative and can exert a strong electron-withdrawing inductive effect (-I effect).

In the context of cyanohydrin formation, the electron-withdrawing nature of the fluorine atom at the meta position in 3-fluorobenzaldehyde is expected to increase the electrophilicity of the carbonyl carbon. This increased electrophilicity should, in principle, lead to a faster rate of nucleophilic attack by the cyanide ion compared to unsubstituted benzaldehyde. A computational study on the reaction of substituted benzaldehydes with 4-amino-4H-1,2,4-triazole showed that electron-withdrawing substituents, including fluorine, can influence the energetics of the reaction. nih.gov

In Depth Elucidation of Reaction Mechanisms for 2 3 Fluorophenyl 2 Hydroxyacetonitrile Transformations

Detailed Mechanistic Investigations of Cyanohydrin Formation

The synthesis of 2-(3-fluorophenyl)-2-hydroxyacetonitrile from 3-fluorobenzaldehyde (B1666160) is a classic example of cyanohydrin formation, a nucleophilic addition reaction to a carbonyl group. This process is reversible and its mechanism is significantly influenced by catalysts. libretexts.org

Analysis of Nucleophilic Addition Pathways

The fundamental mechanism for the formation of this compound involves the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The reaction proceeds through a two-step pathway:

Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the partially positive carbonyl carbon of 3-fluorobenzaldehyde. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgwikipedia.org

Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically hydrogen cyanide (HCN) present in the reaction mixture. This step yields the final product, this compound, and regenerates the cyanide anion, which can then participate in another reaction cycle. libretexts.orgwikipedia.org

Catalytic Roles of Lewis Acids and Lewis Bases in Reaction Mechanisms

The efficiency and stereoselectivity of cyanohydrin synthesis are profoundly enhanced by the use of catalysts. Both Lewis acids and Lewis bases play crucial, distinct roles in the reaction mechanism. nih.gov

Lewis Base Catalysis: Lewis bases accelerate the reaction primarily by increasing the concentration or reactivity of the cyanide nucleophile. This can occur through two main pathways:

Deprotonation: A Lewis base can deprotonate a weak acid like HCN to generate the cyanide anion (CN⁻), which is a much stronger nucleophile than HCN itself. libretexts.org

Activation of Cyanide Source: In reactions using silylated cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), a Lewis base can interact with the silicon atom, facilitating the transfer of the cyanide group to the aldehyde.

Lewis Acid Catalysis: Lewis acid catalysts function by activating the aldehyde substrate. The Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion. researchgate.net A wide range of metal-based Lewis acids, often complexed with chiral ligands for asymmetric synthesis, are employed for this purpose. nih.gov

Dual Activation/Cooperative Catalysis: The most effective catalytic systems for asymmetric cyanohydrin synthesis often employ a cooperative mechanism where both the aldehyde and the cyanide source are activated simultaneously. beilstein-journals.org This dual activation can be achieved with a single catalyst possessing both Lewis acidic and Lewis basic sites or by using a combination of a chiral Lewis acid and an achiral or chiral Lewis base. For example, a chiral metal-salen complex can act as a Lewis acid to activate the aldehyde, while an additive like triphenylphosphine (B44618) oxide can function as a Lewis base to activate the TMSCN. nih.gov This bifunctional approach provides superior rate acceleration and stereocontrol.

A Hammett analysis can be used to experimentally distinguish between dominant Lewis acid and Lewis base catalysis. A significantly positive reaction constant (ρ) is indicative of dominant Lewis acid catalysis, where electron-withdrawing substituents on the aromatic aldehyde accelerate the reaction by stabilizing the developing negative charge on the oxygen in the transition state. In contrast, reactions dominated by Lewis base catalysis exhibit much smaller reaction constants. nih.gov

Catalyst TypeRole in MechanismMode of ActionExample
Lewis Base Activates Cyanide SourceDeprotonates HCN or activates TMSCNTriphenylphosphine oxide, N-heterocyclic carbenes
Lewis Acid Activates Carbonyl SubstrateCoordinates to carbonyl oxygen, increasing electrophilicityTitanium(IV) isopropoxide, Aluminum-salen complexes
Bifunctional Activates Both ReactantsContains both Lewis acidic and Lewis basic sitesChiral metal-salen complexes with basic additives

Computational and Experimental Validation of Catalytic Cycles and Transition State Geometries in Asymmetric Reactions

The development of highly enantioselective methods for the synthesis of chiral cyanohydrins like this compound relies heavily on a detailed understanding of the catalytic cycle and the geometry of the key transition states. A combination of experimental kinetic studies and computational modeling, particularly Density Functional Theory (DFT), is used to elucidate these complex mechanisms. mdpi.comresearchgate.net

Experimental Validation:

Kinetic Studies: Analyzing the reaction rate's dependence on the concentration of the aldehyde, cyanide source, and catalyst provides crucial insights into the rate-determining step and the species involved in the catalytic cycle. For instance, kinetic studies of vanadium-catalyzed cyanohydrin synthesis have shown the reaction is dependent on the concentrations of both the aldehyde and the cyanide source. beilstein-journals.org

Hammett Plots: As mentioned previously, plotting the logarithm of the reaction rate against the Hammett substituent constant (σ) for a series of substituted benzaldehydes helps to probe the electronic nature of the transition state and can distinguish between Lewis acid and Lewis base catalysis. nih.gov A non-linear Hammett plot can indicate a change in the rate-determining step or mechanism across the series of substrates. nih.gov

Spectroscopic Analysis: Techniques like EPR spectroscopy have been instrumental in identifying the oxidation state of metal catalysts (e.g., V(V) vs. V(IV)) during the reaction, confirming that the catalyst can undergo redox changes within the cycle. researchgate.net

Computational Modeling:

Transition State Geometries: DFT calculations are powerful tools for modeling the three-dimensional structure of the transition states for the enantioselective C-C bond formation. These models can explain the origin of stereoselectivity. For example, in reactions catalyzed by chiral titanium- or vanadium-salen complexes, it is proposed that the aldehyde coordinates to the metal center in a specific orientation. The chiral ligand blocks one face of the aldehyde (e.g., the si-face), forcing the cyanide nucleophile to attack from the opposite, unhindered face (the re-face), leading to the preferential formation of one enantiomer. acs.org

Catalytic Cycles: Computational studies can map the energy profile of the entire catalytic cycle. This helps to identify the lowest energy pathway and validate proposed mechanisms. For example, DFT studies on the cyanation of olefins catalyzed by a Ti(IV)-complex identified the most stable catalyst-substrate complex and calculated the activation energy barriers for the subsequent C-C bond formation and proton transfer steps, providing a complete picture of the reaction mechanism. mdpi.com

The table below summarizes findings from studies on related asymmetric cyanohydrin syntheses, illustrating the interplay of experimental and computational approaches.

Catalyst SystemSubstrate TypeKey Finding/TechniqueMechanistic Insight
[{Ti(salen)O}₂]Aromatic AldehydesHammett AnalysisDominant Lewis acid catalysis (large positive ρ value). nih.gov
[{Al(salen)}₂O] / PPh₃OAromatic AldehydesHammett AnalysisNon-linear plot indicating a shift from Lewis acid to Lewis base catalysis for electron-poor aldehydes. nih.gov
(salen)VOAromatic/Aliphatic AldehydesKinetic Studies, EPRReaction is second-order overall; V(V) is reduced to V(IV) by cyanide (non-radical). beilstein-journals.orgresearchgate.net
Ti(IV)-biphenol / CinchonidineActivated OlefinsDFT CalculationsProposed a dual activation catalytic cycle; identified the lowest energy transition state leading to the observed enantiomer. mdpi.com
Chiral (salen)VOAromatic AldehydesProduct Analysis(R,R)-salen ligand leads to preferential formation of (S)-cyanohydrin, suggesting cyanide attack on the re-face of the coordinated aldehyde. acs.org

Through this synergistic application of experimental and computational methods, a detailed and validated picture of the reaction mechanisms for the formation of this compound can be constructed, guiding the development of more efficient and selective synthetic routes.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Fluorophenyl 2 Hydroxyacetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(3-Fluorophenyl)-2-hydroxyacetonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

While specific experimental data for this compound is not widely published, the expected spectral features can be accurately predicted based on the known chemical structure and comparison with analogous compounds, such as mandelonitrile (B1675950) and various fluorinated aromatic molecules.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, six distinct signals are anticipated in a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Methine Proton (-CH(OH)CN): A single proton attached to the chiral center is expected to appear as a singlet. In the analogous compound mandelonitrile, this proton signal appears around 5.5 ppm. nih.govchemicalbook.com Its chemical shift is significantly influenced by the adjacent electron-withdrawing hydroxyl and nitrile groups.

Hydroxyl Proton (-OH): The hydroxyl proton typically presents as a broad singlet whose chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from approximately 2.0 to 5.0 ppm and may exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.

Aromatic Protons: The 3-fluorophenyl group contains four aromatic protons, each in a unique chemical environment, leading to four distinct signals in the aromatic region (typically 7.0-7.6 ppm). The substitution pattern creates a complex multiplet system. The proton ortho to the fluorine atom will exhibit coupling to ¹⁹F, further splitting its signal. The other protons will show characteristic ortho, meta, and para couplings to each other.

Illustrative ¹H NMR Data Table for this compound Note: This table represents predicted values based on structural analysis and data from analogous compounds. Actual experimental values may vary.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.50 - 7.30m-3 Ar-H
~ 7.25 - 7.10m-1 Ar-H
~ 5.60s--C H(OH)CN
Variable (e.g., 2.0-4.0)br s--OH

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected.

Nitrile Carbon (-CN): The carbon of the nitrile group is typically found in the 117-120 ppm range.

Methine Carbon (-CH(OH)CN): The chiral carbon atom bonded to the hydroxyl and nitrile groups is expected to appear in the range of 60-70 ppm. For mandelonitrile, this carbon appears around 63.6 ppm.

Aromatic Carbons: The 3-fluorophenyl ring will show six distinct signals. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, and its chemical shift will be significantly downfield. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (nJCF).

Illustrative ¹³C NMR Data Table for this compound Note: This table represents predicted values based on structural analysis and data from analogous compounds. Actual experimental values may vary.

Predicted Chemical Shift (δ, ppm)AssignmentExpected C-F Coupling
~ 163 (d)C -F¹JCF ≈ 245 Hz
~ 140 (d)Ar C -CH(OH)3JCF ≈ 7 Hz
~ 131 (d)Ar C H3JCF ≈ 8 Hz
~ 123 (d)Ar C H4JCF ≈ 3 Hz
~ 118-C NNo C-F coupling
~ 116 (d)Ar C H²JCF ≈ 21 Hz
~ 114 (d)Ar C H²JCF ≈ 22 Hz
~ 65-C H(OH)CN4JCF ≈ small

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since there is only one fluorine atom in this compound, the spectrum is expected to be simple. A single signal, typically a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, would be observed. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assessing sample purity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, it would show correlations between the coupled protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methine proton signal to the methine carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and confirm the placement of the fluorophenyl and hydroxyacetonitrile moieties.

These techniques are also powerful for purity assessment, as signals from impurities would typically not show the expected correlations with the main compound's signals, making them readily identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the functional groups present. The FT-IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. For mandelic acid, a similar compound, this peak is observed around 3399 cm⁻¹. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretch from the methine group would be a weaker band around 2900 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-to-weak intensity absorption is characteristic of the nitrile group, expected in the 2260-2220 cm⁻¹ region. libretexts.org This is a highly diagnostic peak.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond of the secondary alcohol is expected to appear as a strong band in the 1100-1050 cm⁻¹ range.

C-F Stretch: A strong absorption band due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

Illustrative FT-IR Data Table for this compound Note: This table represents predicted vibrational frequencies based on functional group analysis. Actual experimental values may vary.

Predicted Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000Medium-WeakC-H stretch (aromatic)
~2900WeakC-H stretch (methine)
2260-2220Medium, SharpC≡N stretch (nitrile)
1600-1450MediumC=C stretch (aromatic ring)
1250-1000StrongC-F stretch
1100-1050StrongC-O stretch

Advanced Chromatographic Methods for Purity and Stereoisomeric Purity Determination

As this compound possesses a chiral center, it exists as a pair of enantiomers. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are essential for separating these enantiomers and determining the stereoisomeric (enantiomeric) purity of a sample.

The determination of enantiomeric excess is critical in many applications. Chiral HPLC methods for the parent compound, mandelonitrile, are well-established and involve various types of CSPs. researchgate.net These methods are directly applicable to its fluorinated derivatives.

Chiral Stationary Phases (CSPs): The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase. Commonly used CSPs for this class of compounds include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H or Chiralpak® IA). researchgate.net

Mobile Phase: The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation (resolution) of the enantiomeric peaks. researchgate.net

Detection: A UV detector is commonly used, as the phenyl ring provides a strong chromophore.

Purity and Enantiomeric Purity: By analyzing the chromatogram, one can determine the chemical purity by identifying any impurity peaks. The enantiomeric purity, or enantiomeric excess (ee), is calculated from the relative peak areas of the two separated enantiomers. Reversed-phase HPLC can also be employed to assess the presence of non-chiral organic impurities. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Evaluation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (ee), a critical quality attribute for chiral compounds. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

For the enantiomeric excess evaluation of this compound, a normal-phase chiral HPLC method is typically employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including mandelonitrile derivatives.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

A representative data table for the chiral HPLC separation of a closely related mandelonitrile derivative is presented below, illustrating the typical parameters and expected results.

ParameterValue
Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Column Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 7.9 min
Retention Time (S-enantiomer) 7.0 min
Resolution (Rs) > 1.5

This data is representative for the chiral separation of mandelonitrile and is intended to illustrate the technique. Actual retention times and resolution for this compound may vary.

Gas Chromatography (GC) for Volatile Component Analysis and Purity Profiling

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is employed for purity profiling, identifying and quantifying volatile impurities, and can also be used to assess the thermal stability of the analyte.

For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, preventing decomposition in the hot GC inlet and column. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) ether. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically suitable for this separation. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities.

The mass spectrometer detector provides structural information for each eluting peak, allowing for the confident identification of the main compound and any impurities. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Below is a representative data table outlining the GC-MS parameters for the analysis of a silylated mandelonitrile analog. nih.gov

ParameterValue
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 3 min), then ramp to 300 °C at 10 °C/min, hold for 6 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This data is based on the analysis of a derivatized mandelonitrile and serves as an illustrative example. nih.gov The specific parameters for this compound would require optimization.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is crucial for understanding the solid-state conformation of this compound and for unequivocally assigning the R or S configuration to its enantiomers.

The process involves growing a single crystal of the enantiomerically pure compound. This crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For chiral molecules, the absolute configuration can be determined through the anomalous dispersion effect, especially if a heavy atom is present in the structure. For light-atom structures, the use of a high-quality crystal and appropriate data collection strategies can also allow for the reliable determination of the absolute configuration, often quantified by the Flack parameter. A Flack parameter close to 0 indicates that the correct enantiomer has been modeled.

The crystal structure also reveals important information about the solid-state conformation of the molecule, including intramolecular and intermolecular interactions such as hydrogen bonding. These interactions can influence the physical properties of the compound, such as its melting point and solubility.

The following table presents representative crystallographic data for a closely related halogenated mandelonitrile derivative, 2-bromobenzaldehyde (B122850) cyanohydrin.

ParameterValue
Chemical Formula C₈H₆BrNO
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.916 Å, b = 9.706 Å, c = 17.738 Å
α = 90°, β = 89.74°, γ = 90°
Volume 1533.8 ų
Z 4
Key Intermolecular Interaction Hydrogen bond between the hydroxyl group and the nitrile nitrogen atom of an adjacent molecule.

This data is for 2-bromobenzaldehyde cyanohydrin and is provided as an example of the type of information obtained from an X-ray crystallographic study. The crystallographic parameters for this compound will be unique to its crystal structure.

Theoretical and Computational Chemistry Studies of 2 3 Fluorophenyl 2 Hydroxyacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-(3-Fluorophenyl)-2-hydroxyacetonitrile, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental electronic properties.

The geometry of the molecule would be optimized to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. The presence of the fluorine atom at the meta position of the phenyl ring is expected to induce subtle but significant changes in the geometry of the aromatic ring due to its electronegativity.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the π* orbitals of the phenyl ring and the nitrile group. The fluorine substituent, being highly electronegative, would lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, mandelonitrile (B1675950). This effect can influence the molecule's reactivity in electron transfer processes.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-7.2 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-0.8 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)6.4 eVIndicator of chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Mulliken Atomic ChargesC-F: C(+), F(-)Provides insight into the charge distribution and identifies electrophilic and nucleophilic sites.

Note: The values in this table are hypothetical and serve as illustrative examples of data that would be generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Computational Modeling of Reactivity, Selectivity, and Reaction Kinetics

Computational modeling can predict the reactivity and selectivity of this compound in various chemical transformations. The nitrile group can undergo nucleophilic attack, while the hydroxyl group can be involved in oxidation or substitution reactions. The fluorinated phenyl ring can also participate in electrophilic aromatic substitution, though the fluorine atom is a deactivating substituent.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For instance, the carbon atom of the nitrile group is expected to be an electrophilic center, susceptible to attack by nucleophiles. The oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group would be nucleophilic centers.

The kinetics of reactions involving this compound can be modeled by calculating the activation energies (Ea) and reaction rate constants. For example, the formation of this cyanohydrin from 3-fluorobenzaldehyde (B1666160) and a cyanide source is a reversible reaction. openstax.org Computational studies on similar cyanohydrin formation reactions have shown that the addition of the cyanide anion to the carbonyl carbon is a key step. libretexts.org The presence of the fluorine atom could influence the rate of this reaction by altering the electrophilicity of the carbonyl carbon in the precursor aldehyde.

Table 2: Predicted Reactivity Indices and Kinetic Parameters for this compound

ParameterPredicted ValueSignificance
Electrophilicity Index (ω)ModerateA measure of the molecule's ability to accept electrons.
Nucleophilicity Index (N)ModerateA measure of the molecule's ability to donate electrons.
Activation Energy (Ea) for Nitrile HydrolysisHighIndicates the kinetic barrier for the conversion of the nitrile group to a carboxylic acid.
Activation Energy (Ea) for De-cyanationModerateRepresents the energy required for the reverse reaction, releasing cyanide and the parent aldehyde.

Note: The values in this table are qualitative predictions based on the expected electronic effects of the functional groups.

Investigation of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a crucial role in determining the physical properties and biological activity of molecules. mhmedical.com For this compound, both intramolecular and intermolecular interactions are significant.

An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen of the nitrile group, or even the fluorine atom. nih.govnih.gov The likelihood and strength of such an interaction would depend on the conformational flexibility of the molecule. DFT calculations can be used to compare the energies of conformers with and without this hydrogen bond to determine its stability.

Intermolecular interactions are critical for understanding the condensed-phase behavior of the compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state or in protic solvents. The nitrile group can also act as a hydrogen bond acceptor.

Furthermore, the presence of a fluorine atom introduces the possibility of halogen bonding . nih.govresearchgate.net Although fluorine is the least polarizable halogen and generally forms weaker halogen bonds, in certain contexts, a C-F bond can interact with a nucleophilic site on an adjacent molecule. nih.govresearchgate.net Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions.

Table 3: Potential Non-Covalent Interactions Involving this compound

Interaction TypeDonor/Acceptor GroupsPredicted StrengthSignificance
Intramolecular H-BondO-H --- N≡C or O-H --- F-CWeak to ModerateInfluences molecular conformation and stability.
Intermolecular H-BondO-H --- O-H, O-H --- N≡CModerate to StrongGoverns crystal packing, boiling point, and solubility.
Halogen BondC-F --- N≡C or C-F --- O-HWeakCan contribute to the overall stability of the crystal lattice.
π-π StackingPhenyl Ring --- Phenyl RingWeak to ModerateInfluences the packing of molecules in the solid state.

Note: The strength of these interactions is a qualitative prediction.

Transition State Characterization and Energy Landscape Mapping for Key Reaction Pathways

Understanding the mechanism of chemical reactions requires the characterization of transition states (TS) and the mapping of the potential energy surface (PES). For reactions involving this compound, such as its formation from 3-fluorobenzaldehyde or its hydrolysis, computational chemistry can provide a detailed picture of the reaction pathway.

Transition state theory is a powerful tool for calculating reaction rates from the properties of the reactants and the transition state. acs.org By locating the transition state structure on the PES and calculating its vibrational frequencies, the activation energy and other thermodynamic parameters of the reaction can be determined. One of the vibrational modes of the transition state will have an imaginary frequency, corresponding to the motion along the reaction coordinate.

For the formation of this compound, the reaction pathway would involve the nucleophilic attack of a cyanide ion on the carbonyl carbon of 3-fluorobenzaldehyde, followed by protonation of the resulting alkoxide. openstax.org The transition state for the C-C bond formation would be a key point on the energy landscape.

Table 4: Hypothetical Energy Profile for the Formation of this compound

Reaction Coordinate StepRelative Energy (kcal/mol)Description
Reactants (3-fluorobenzaldehyde + CN⁻)0.0Initial state of the reactants.
Transition State 1 (C-C bond formation)+12.5The energy barrier for the nucleophilic attack of cyanide.
Intermediate (Alkoxide)-5.0A transient, negatively charged intermediate.
Transition State 2 (Protonation)-3.0The energy barrier for the protonation of the alkoxide.
Product (this compound)-15.0The final, stable product.

Note: These energy values are illustrative and represent a plausible reaction energy profile.

Chemical Transformations and Synthetic Utility of 2 3 Fluorophenyl 2 Hydroxyacetonitrile As a Versatile Chemical Building Block

Conversion to α-Hydroxy Carboxylic Acid Derivatives

One of the most fundamental transformations of cyanohydrins is their hydrolysis to α-hydroxy carboxylic acids. This reaction converts the nitrile moiety into a carboxylic acid group while retaining the hydroxyl functionality. For 2-(3-fluorophenyl)-2-hydroxyacetonitrile, this process yields 2-(3-fluorophenyl)-2-hydroxyacetic acid, a valuable building block in its own right. chemsrc.comglpbio.com

The hydrolysis is typically carried out under either acidic or basic conditions. libretexts.orgwikipedia.org Acid-catalyzed hydrolysis is common, often employing mineral acids such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium with heating. chemistrysteps.com The reaction proceeds via the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. This initially forms a primary amide intermediate, 2-(3-fluorophenyl)-2-hydroxyacetamide, which is subsequently hydrolyzed further under the reaction conditions to the desired carboxylic acid. openstax.org

Table 1: Typical Conditions for Hydrolysis of this compound

Reaction TypeReagentsProductNotes
Acid-Catalyzed HydrolysisConc. HCl or H₂SO₄, H₂O, Heat2-(3-fluorophenyl)-2-hydroxyacetic acidProceeds through an amide intermediate. A well-established method for converting nitriles to carboxylic acids. chemistrysteps.com
Base-Catalyzed HydrolysisAqueous NaOH or KOH, HeatSodium 2-(3-fluorophenyl)-2-hydroxyacetate (salt)Requires subsequent acidification (e.g., with HCl) to isolate the free carboxylic acid.

Transformation to 2-Amino Alcohol Derivatives

The nitrile group of this compound can be readily reduced to a primary amine, transforming the cyanohydrin into a 2-amino alcohol derivative. This reaction provides access to 2-amino-1-(3-fluorophenyl)ethanol, a structure found in various biologically active molecules. chemspider.comwikidata.org

The reduction is most effectively achieved using powerful hydride-donating reagents, with lithium aluminum hydride (LiAlH₄) being the most common choice. evitachem.comopenstax.orglibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. openstax.org An initial addition forms an imine anion intermediate, which then undergoes a second hydride addition to yield a dianion. Subsequent quenching of the reaction with water protonates the dianion to afford the final 2-amino alcohol product. libretexts.org Catalytic hydrogenation, using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, can also be employed for this transformation.

Table 2: Synthesis of 2-Amino-1-(3-fluorophenyl)ethanol

Reaction TypeReagentsSolventProduct
Chemical Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (workup)Anhydrous Diethyl Ether or THF2-amino-1-(3-fluorophenyl)ethanol biosynth.com
Catalytic HydrogenationH₂, Raney Nickel or PtO₂Ethanol or Methanol2-amino-1-(3-fluorophenyl)ethanol

Strategic Applications in the Synthesis of Complex Chemical Entities

The dual functionality of this compound makes it a strategic building block for the synthesis of more elaborate molecules, particularly in the fields of medicinal chemistry and natural product synthesis. evitachem.comresearchgate.net

The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter. Consequently, enantiomerically pure forms of this compound are highly valuable chiral synthons. psu.edu Access to these optically active forms allows for the stereocontrolled synthesis of chiral α-hydroxy acids, 2-amino alcohols, and other complex targets. acs.orgpsu.edu

There are two primary strategies for obtaining enantiopure cyanohydrins:

Asymmetric Synthesis : This involves the direct formation of one enantiomer over the other. This can be achieved by reacting 3-fluorobenzaldehyde (B1666160) with a cyanide source in the presence of a chiral catalyst. Biocatalysts, such as (R)- or (S)-selective hydroxynitrile lyases (HNLs), are highly effective for this purpose, often providing excellent enantioselectivities. rsc.orgscispace.com Alternatively, chiral metal complexes, such as those based on titanium or aluminum, can be used to catalyze the enantioselective addition of a cyanide equivalent (e.g., trimethylsilyl (B98337) cyanide) to the aldehyde. psu.edudiva-portal.org

Kinetic Resolution : This strategy involves the separation of a racemic mixture of the cyanohydrin. A common method is enzymatic kinetic resolution, where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one of the enantiomers. researchgate.net For instance, in the presence of an acyl donor, a lipase may selectively acylate the hydroxyl group of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated. nih.govnih.gov

The versatility of this compound makes it an ideal starting point for both convergent and divergent synthetic strategies. In a convergent synthesis , different fragments of a target molecule are prepared independently and then coupled together in the later stages. wikipedia.org As a bifunctional molecule, this compound can be elaborated by reacting at one functional group, while the other is carried through or protected, to form a key fragment for a later coupling step.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The two distinct reactive handles on this compound allow for a variety of transformations, enabling the creation of a diverse set of derivatives. For example, the parent compound can be reduced to the amino alcohol or hydrolyzed to the hydroxy acid. Each of these products can then be further modified through reactions at either the amine/acid or the hydroxyl group, leading to a wide range of final products from a single precursor.

While no specific synthesis of artemisinin (B1665778) scaffolds using this particular building block has been documented in the literature, its utility as a versatile synthon makes it a suitable candidate for inclusion in multi-step syntheses of complex pharmaceutical targets. rsc.org Its ability to be transformed into key structural motifs like amino alcohols and hydroxy acids is a hallmark of a valuable intermediate in modern organic synthesis.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is one of the most versatile functional groups in organic chemistry, capable of being transformed into a wide range of other functionalities. libretexts.org

Hydrolysis to Amides : Under carefully controlled acidic or basic conditions (milder than those required for full hydrolysis to the carboxylic acid), the hydrolysis of the nitrile can be stopped at the primary amide stage, yielding 2-(3-fluorophenyl)-2-hydroxyacetamide.

Reaction with Organometallic Reagents : The electrophilic carbon of the nitrile can be attacked by nucleophilic organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents. This reaction, followed by aqueous workup, results in the formation of ketones. For example, reaction with methylmagnesium bromide would lead to the formation of 1-(3-fluorophenyl)-1-hydroxypropan-2-one after hydrolysis of the intermediate imine. wikipedia.orglibretexts.org

Table 3: Selected Interconversions of the Nitrile Group

TransformationReagentsProduct Class
Partial HydrolysisH₂O, mild H⁺ or OH⁻α-Hydroxy Amide
ReductionLiAlH₄2-Amino Alcohol
Full HydrolysisH₂O, strong H⁺ or OH⁻, Heatα-Hydroxy Carboxylic Acid
Reaction with Grignard Reagents1. R-MgBr 2. H₃O⁺ (workup)α-Hydroxy Ketone

Chemical Derivatizations and Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound can also undergo a variety of important chemical reactions.

Esterification/Acylation : The hydroxyl group can be acylated to form esters using reagents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This is often used as a protecting group strategy or to synthesize active ester derivatives.

Etherification : Formation of ethers can be achieved under various conditions. For example, Williamson ether synthesis (deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide) would yield an α-alkoxy nitrile.

Silylation : A common method for protecting the hydroxyl group is to convert it into a silyl (B83357) ether. Reagents like trimethylsilyl cyanide (TMSCN) or trimethylsilyl chloride (TMSCl) in the presence of a base are frequently used. researchgate.net The use of TMSCN is particularly advantageous as it can serve as both the cyanide source and the protecting agent in a one-pot synthesis from the parent aldehyde, 3-fluorobenzaldehyde. organic-chemistry.org

Oxidation : Oxidation of the secondary alcohol would yield an α-keto nitrile, specifically (3-fluorobenzoyl)formonitrile. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could be used, although care must be taken as the nitrile group can also be sensitive to harsh oxidative conditions. evitachem.com

Table 4: Common Reactions of the Hydroxyl Group

Reaction TypeTypical ReagentsProduct Functional Group
EsterificationAcetyl chloride, PyridineEster (α-acyloxynitrile)
Etherification1. NaH 2. CH₃IEther (α-methoxynitrile)
SilylationTMSCl, TriethylamineSilyl Ether
OxidationKMnO₄, H⁺Ketone (α-Ketonitrile)

Reactivity of the Fluorophenyl Moiety in Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The synthetic utility of this compound is significantly influenced by the reactivity of its fluorophenyl ring. The presence of two distinct substituents—a fluorine atom and a 2-hydroxyacetonitrile group—on the aromatic core dictates the regioselectivity and rate of key chemical transformations. These transformations primarily include electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions, which are fundamental for molecular elaboration.

Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the combined electronic effects of the existing substituents. The fluorine atom and the 2-hydroxyacetonitrile group exert competing influences on the electron density of the ring, thereby directing the position of attack by incoming electrophiles.

The fluorine atom is an interesting case in the context of EAS. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond (a negative inductive effect, -I), which deactivates the ring toward electrophilic attack compared to benzene. wikipedia.orgcsbsju.edulibretexts.org However, through its lone pairs, fluorine can donate electron density into the π-system (a positive mesomeric or resonance effect, +M). wikipedia.orgcsbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect of fluorine is stronger than its resonance effect, it is considered a deactivating, ortho-, para-directing group. libretexts.org For nitration reactions, fluorobenzene (B45895) is known to strongly favor the para product. wikipedia.org

While specific studies on this compound are not extensively reported, the expected reactivity can be modeled on related 3-fluoro-substituted aromatic compounds.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on a Model Substrate (3-Fluorotoluene)

ReactionElectrophile/ReagentsTypical ConditionsMajor Product(s)Reference
NitrationHNO₃ / H₂SO₄0-25 °CPredominantly 4-nitro and 6-nitro isomers csbsju.edulibretexts.org
BrominationBr₂ / FeBr₃Room TemperatureMixture of 4-bromo and 6-bromo isomers youtube.com
Friedel-Crafts AcylationCH₃COCl / AlCl₃0 °C to Room TempMainly 4-acetyl isomer due to steric hindrance youtube.com

Cross-Coupling Reactions

The fluorophenyl moiety of this compound can be functionalized via modern cross-coupling reactions, which are cornerstones of contemporary organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org For these reactions to proceed, the aromatic ring typically requires a leaving group, such as a halide (Br, I) or a triflate (OTf), which can be introduced via electrophilic halogenation or other methods. A halogenated derivative, such as 2-(4-bromo-3-fluorophenyl)-2-hydroxyacetonitrile, would serve as a versatile precursor for a variety of coupling transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.org This palladium-catalyzed reaction is widely used in the synthesis of biaryl compounds and exhibits excellent functional group tolerance. mdpi.com Studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have shown high efficiency. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling of a Model Fluorinated Aryl Halide

Aryl HalideBoronic AcidCatalyst SystemBase/SolventYieldReference
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidPd nanoparticles on Graphene-COOHK₂CO₃ / H₂O-EtOH>95% mdpi.com
1-Bromo-4-fluorobenzenePhenylboronic acidPd nanoparticles on Graphene-COOHK₂CO₃ / H₂O-EtOH>95% mdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction has become a primary tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction is known for its broad scope, allowing the coupling of a wide variety of amines, including primary and secondary amines, with diverse aryl partners. researchgate.netbohrium.com

Table 3: Representative Buchwald-Hartwig Amination of Model Aryl Electrophiles

Aryl ElectrophileAmineCatalyst SystemBase/SolventYieldReference
4-Cyanophenyl fluorosulfonateAnilinePd(PPh₃)₄Cs₂CO₃ / TolueneGood bohrium.com
Aryl ChlorideCyclic secondary aminePd-NHC Pre-catalystKOtBu / DioxaneHigh bohrium.com

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly valued for its ability to construct aryl alkynes and conjugated enynes under mild conditions, making it applicable to the synthesis of complex molecules and functional materials. wikipedia.orgnih.gov

Table 4: Representative Sonogashira Coupling of Model Aryl Halides

Aryl HalideAlkyneCatalyst SystemBase/SolventYieldReference
IodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFHigh nih.gov
4-Bromobenzonitrile2-Methyl-3-butyn-2-olNanosized MCM-41-Pd / CuIEt₃N / Toluene88% nih.gov
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃ (Copper-free)Cs₂CO₃ / DioxaneGood-Excellent organic-chemistry.org

Advanced Structure Reactivity and Structure Selectivity Relationships in 2 3 Fluorophenyl 2 Hydroxyacetonitrile

Electronic and Steric Influence of the Fluorine Atom on Reactivity and Stereoselectivity

The substitution of a hydrogen atom with fluorine on the phenyl ring at the meta-position profoundly impacts the electronic environment of the entire molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a dominant factor in altering the reactivity of the aromatic ring and the benzylic carbon center. This influence can be quantitatively assessed using Hammett constants, which provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). For a fluorine atom at the meta position, the Hammett constant (σ_m) is +0.34. This positive value signifies a net electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, influences the reactivity of the benzylic carbon.

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in the precursor, 3-fluorobenzaldehyde (B1666160), making it more susceptible to nucleophilic attack, such as the addition of a cyanide ion to form the cyanohydrin. libretexts.orglibretexts.org This enhanced electrophilicity generally leads to faster reaction rates for nucleophilic additions compared to unsubstituted benzaldehyde (B42025).

Interactive Data Table: Hammett Constants and Their Implication on Reactivity

Substituent (at meta-position)Hammett Constant (σ_m)Electronic EffectPredicted Effect on Nucleophilic Addition to Benzaldehyde
H0.00NeutralBaseline reactivity
F +0.34 Electron-withdrawing Increased reactivity
CH₃-0.07Electron-donatingDecreased reactivity
NO₂+0.71Strongly electron-withdrawingSignificantly increased reactivity

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, the steric hindrance imposed by the meta-fluorine substituent is minimal and generally does not play a significant role in dictating the stereochemical outcome of reactions at the benzylic center.

The Role of the Hydroxyl Group in Directing Chemical Transformations

The hydroxyl group at the chiral center is a key functional moiety that actively participates in and directs a variety of chemical transformations. Its ability to act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal catalysts, is central to its influence on both reactivity and stereoselectivity.

In stereoselective reductions of the nitrile group to a primary amine, the hydroxyl group can act as a directing group. Through coordination with a chiral catalyst or reagent, it can lock the conformation of the molecule, leading to a preferred facial attack of the reducing agent on the nitrile. This directed reduction can lead to the formation of one diastereomer in excess. For example, in the asymmetric reduction of α-fluoroimines to the corresponding β-fluoroamines, the presence of both fluorine and a nitrogen-containing group was found to be crucial for high diastereoselectivity, suggesting a cooperative activating effect. nih.govnih.gov A similar principle can be applied to the reduction of 2-(3-Fluorophenyl)-2-hydroxyacetonitrile, where the hydroxyl group would play a key role in stereocontrol.

Furthermore, the hydroxyl group is essential for enzymatic resolutions. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the enantiomers. The efficiency and enantioselectivity of such resolutions are highly dependent on the steric and electronic environment around the hydroxyl group.

The hydroxyl group also plays a pivotal role in the hydrolysis of the nitrile to a carboxylic acid, leading to the formation of 3-fluoromandelic acid. The proximity of the hydroxyl group can influence the rate of this hydrolysis. In certain conditions, intramolecular catalysis can occur where the hydroxyl group participates in the hydration of the nitrile.

Interactive Data Table: Hypothetical Diastereoselective Reduction of this compound

Reducing Agent / CatalystProposed Role of Hydroxyl GroupMajor DiastereomerDiastereomeric Ratio (d.r.)
Un-chelated reduction (e.g., NaBH₄)Minimal directing effectMixture of diastereomers~1:1
Chelation-controlled reduction (e.g., with a Lewis acid and a hydride source)Coordination with the reagent, directing hydride deliverysyn or anti (depending on reagent)>10:1
Chiral catalyst with a coordinating metal centerBinds to the hydroxyl group, creating a chiral pocketOne specific diastereomer>95:5

Impact of the Nitrile Group on Molecular Conformation and Reaction Profiles

The nitrile group (-C≡N) is a strongly electron-withdrawing and sterically linear functional group that significantly influences the molecule's conformation and reactivity. Its electronic properties further enhance the acidity of the benzylic proton and influence the reactivity of the adjacent hydroxyl group.

The nitrile group itself is a versatile reactive handle. It can undergo nucleophilic addition, reduction, and hydrolysis. The electron-withdrawing nature of the nitrile group can affect the pKa of the hydroxyl group, making it more acidic than a typical secondary alcohol. This increased acidity can be a factor in reactions where the hydroxyl group acts as a nucleophile.

The reaction profile of this compound is largely defined by the interplay of the nitrile and hydroxyl groups. For instance, under basic conditions, the molecule can potentially undergo retro-cyanohydrin formation, reverting to 3-fluorobenzaldehyde and cyanide. The stability of the cyanohydrin is thus pH-dependent.

Interactive Data Table: Conformational Effects of Functional Groups

Functional GroupSteric InfluenceElectronic Influence on Conformation
Fluorine (meta) Minimal steric bulk.Creates a dipole moment that can influence rotational barriers around the Ar-C bond.
Hydroxyl Moderate steric bulk.Participates in intramolecular hydrogen bonding with the nitrile group, potentially stabilizing certain rotamers.
Nitrile Linear, minimal steric bulk in terms of width.Strong dipole moment; potential for attractive or repulsive interactions with the phenyl ring's π-system and the C-F dipole.

Emerging Research Frontiers and Future Perspectives in 2 3 Fluorophenyl 2 Hydroxyacetonitrile Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The enantioselective synthesis of cyanohydrins is a well-established and crucial step in many synthetic processes. rsc.org A primary focus of current research is the development of advanced catalytic systems that offer superior performance in terms of both reaction speed and stereochemical control. Hydroxynitrile lyases (HNLs) have proven to be reliable biocatalysts for preparing either the (R)- or (S)-enantiomer of desired cyanohydrins. rsc.org

Immobilization of HNLs is a frequently employed technique to enhance their stability and reusability, making the synthesis of enantiopure cyanohydrins more efficient. rsc.orgresearchgate.net For instance, the immobilization of Prunus dulcis hydroxynitrile lyase as a cross-linked enzyme aggregate (PdHNL-CLEA) has been shown to be effective in the synthesis of various (R)-cyanohydrins. nih.govresearchgate.net This immobilized enzyme achieved a 93% yield and 99% enantiomeric excess (ee) for the synthesis of (R)-mandelonitrile. nih.gov

The substrate scope of these immobilized biocatalysts is a key area of investigation. For example, PdHNL-CLEA has been tested with various substituted benzaldehydes and acetophenones, demonstrating its versatility. The yields and enantiomeric excesses for the synthesis of different (R)-cyanohydrins using PdHNL-CLEA are presented in the table below.

Beyond biocatalysis, research into metal-based catalytic systems continues to evolve. For example, ruthenium-catalyzed cyanation reactions have shown high efficiency. beilstein-journals.org A ruthenium-carbamato complex has been reported to catalyze the oxidative cyanation of N,N-dimethylaniline to the corresponding α-aminonitrile in 92% yield. beilstein-journals.org Furthermore, magnetic nanoparticles are being explored as catalyst supports due to their ease of recovery, high surface area, and thermal stability. researchgate.net A palladium/CoFe2O4@ACT nanomagnetic catalyst has demonstrated excellent performance in the cyanation of various aryl halides, maintaining 88% of its catalytic activity after five consecutive runs. researchgate.net

Exploration of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 2-(3-Fluorophenyl)-2-hydroxyacetonitrile. chemistryjournals.net This involves a shift towards more environmentally benign solvents, renewable starting materials, and energy-efficient processes.

The use of alternative solvents is a key strategy in green chemistry. ijsr.net Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, have been successfully used as substitutes for traditional chlorinated solvents in the enantioselective cyanosilylation of aldehydes, with the catalyst-containing ionic liquid being reusable for at least four cycles without loss of activity. rsc.org Supercritical carbon dioxide is another promising green solvent due to its non-toxic and non-flammable nature. researchgate.netrsc.org

Flow chemistry represents a significant advancement in sustainable synthesis, offering better control over reaction parameters, enhanced safety, and potential for automation and scalability. europa.euresearchgate.net Continuous-flow systems have been successfully employed for the synthesis of active pharmaceutical ingredients. thieme-connect.denih.gov In the context of cyanohydrin synthesis, a continuous flow microreactor with immobilized Arabidopsis thaliana hydroxynitrile lyase (AtHNL) achieved high substrate conversions (90–95%) and excellent enantiomeric excesses (90–98%) with short residence times. rsc.org The space-time-yield in such systems can be significantly higher than in batch reactors. researchgate.net

A comparative overview of different sustainable synthesis strategies is presented in the table below.

Life cycle assessment (LCA) is also emerging as a valuable tool to evaluate the environmental impact of different synthetic routes, considering factors such as solvent use and energy consumption. mdpi.comresearchgate.net

Implementation of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). stepscience.comsigmaaldrich.com In-situ spectroscopic techniques are central to PAT, enabling real-time monitoring of reaction kinetics, intermediate formation, and product quality without the need for offline sampling. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring organic transformations in real-time. nih.gov It provides a molecular fingerprint of the chemical composition of the reaction mixture, allowing for the tracking of reactant consumption and product formation by observing changes in the intensity of characteristic vibrational bands. nih.govrsc.org

Real-time, in-line nuclear magnetic resonance (NMR) spectroscopy is another advanced technique that offers detailed structural information during a reaction. nih.gov It can be used to monitor not only the conversion but also the stereoselectivity of a reaction as it happens. nih.gov The integration of in-line benchtop NMR into a flow chemistry platform allows for real-time feedback control and optimization of reaction conditions. nih.gov

The table below summarizes key in-situ spectroscopic techniques and their applications in reaction monitoring.

The implementation of these PAT tools is crucial for developing robust and well-understood manufacturing processes for compounds like this compound, ultimately leading to improved product quality and consistency. researchgate.netnih.gov

Advanced Computational Design and Prediction for Rational Synthesis and Discovery

Computational chemistry is playing an increasingly important role in the rational design of catalysts and the prediction of reaction outcomes. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking are being used to accelerate the discovery and optimization of synthetic processes.

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov In the context of catalysis, QSAR can be used to predict the efficiency and selectivity of a catalyst based on its structural features. nih.gov While direct QSAR models for the synthesis of this compound are not widely reported, the principles have been successfully applied to predict the activity of catalysts in other systems, such as cytochrome P450 enzymes. nih.gov A QSAR model is considered acceptable if it has a coefficient of determination (r²) greater than 0.6 and a cross-validated r² (r²(CV)) greater than 0.5. mdpi.com

DFT calculations are used to study the electronic structure of molecules and to model reaction mechanisms. This can provide valuable insights into the transition states of a reaction, helping to explain the observed selectivity and to design catalysts with improved performance. Molecular docking simulations can predict the binding mode of a substrate to the active site of a catalyst, which is particularly useful for understanding and improving the enantioselectivity of biocatalysts like HNLs.

The table below outlines the application of these computational tools in the context of synthesizing this compound.

By integrating these computational approaches with experimental work, researchers can adopt a more rational and efficient approach to the synthesis and discovery of novel compounds and catalytic systems.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)-2-hydroxyacetonitrile in academic laboratories?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-fluorophenylmagnesium bromide with a protected cyanohydrin precursor (e.g., trimethylsilyl-protected glycolonitrile), followed by acidic deprotection to yield the hydroxy group. Alternatively, Knoevenagel condensation between 3-fluorobenzaldehyde and cyanoacetic acid derivatives under basic conditions could be explored. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Key Considerations : Use protecting groups (e.g., TMS or acetyl) for the hydroxyl moiety during synthesis to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR to confirm the hydroxy proton (~5-6 ppm) and aromatic protons; ¹⁹F NMR for fluorine environment analysis (δ ~ -110 to -120 ppm for meta-substituted fluorine).
  • HPLC-MS : To assess purity (>97%) and molecular ion ([M+H]⁺ at m/z 166.06).
  • FT-IR : Identify -OH (broad ~3200 cm⁻¹) and nitrile (sharp ~2250 cm⁻¹) stretches.
  • Melting Point : Compare with literature values (if available) for consistency .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatilized nitrile groups.
  • Emergency Measures : In case of skin contact, wash with copious water and consult a physician immediately. Refer to GHS hazard codes (e.g., H315 for skin irritation) for risk mitigation .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, stabilizing transition states in reactions like SN2 substitutions. To study this, perform kinetic experiments under varying pH conditions (e.g., acidic vs. basic) and compare reaction rates with non-hydroxylated analogs (e.g., 2-(3-fluorophenyl)acetonitrile). Use DFT calculations to model electronic effects .
  • Data Interpretation : Lower reactivity in acidic media may indicate protonation of the hydroxyl group, reducing its stabilizing effect.

Q. How can researchers resolve contradictions in reported stability data for fluorinated acetonitriles?

  • Methodological Answer :
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (temperature, humidity, solvent systems).
  • Advanced Analytics : Use TGA/DSC to assess thermal stability and LC-MS to identify degradation products.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 2-(3,5-difluorophenyl)acetonitrile) to isolate substituent-specific effects .

Q. What computational strategies predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on interactions between the fluorophenyl group and hydrophobic binding pockets.
  • QSAR Modeling : Train models using datasets of fluorinated nitriles with known bioactivity (e.g., EC50 values). Highlight descriptors like logP and dipole moment .
    • Validation : Synthesize top-predicted derivatives and test in vitro (e.g., enzyme inhibition assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.